
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is a chemical compound with a unique spiro structure This compound is characterized by the presence of a pyridinium ion and a spirocyclic nonane ring system, which includes two dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide typically involves the reaction of 8-methyl-1,6-dioxo-2,7-dioxaspiro(4.4)nonane with pyridine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of substituted pyridinium derivatives.
科学的研究の応用
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(4.4)non-3-yl)methyl)pyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: A related spiro compound with similar structural features.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound with distinct substituents.
Uniqueness
1-((8-Methyl-1,6-dioxo-2,7-dioxaspiro(44)non-3-yl)methyl)pyridinium bromide is unique due to its combination of a pyridinium ion and a spirocyclic nonane ring system
特性
CAS番号 |
66223-20-9 |
|---|---|
分子式 |
C14H16BrNO4 |
分子量 |
342.18 g/mol |
IUPAC名 |
8-methyl-3-(pyridin-1-ium-1-ylmethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione;bromide |
InChI |
InChI=1S/C14H16NO4.BrH/c1-10-7-14(12(16)18-10)8-11(19-13(14)17)9-15-5-3-2-4-6-15;/h2-6,10-11H,7-9H2,1H3;1H/q+1;/p-1 |
InChIキー |
UWGDDWNIESYEQF-UHFFFAOYSA-M |
正規SMILES |
CC1CC2(CC(OC2=O)C[N+]3=CC=CC=C3)C(=O)O1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


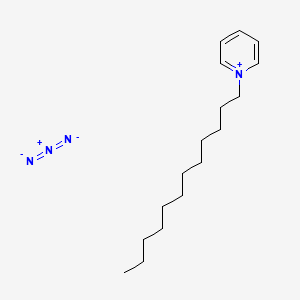
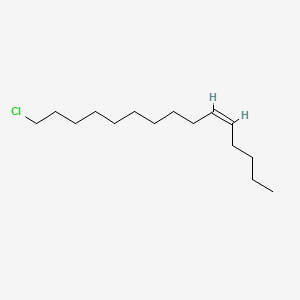
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
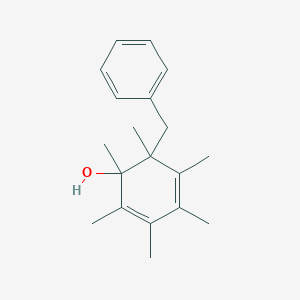

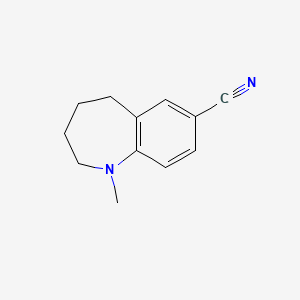
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
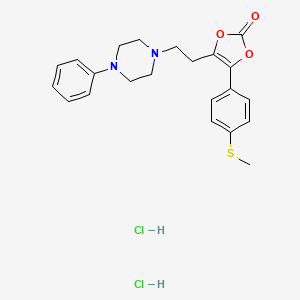

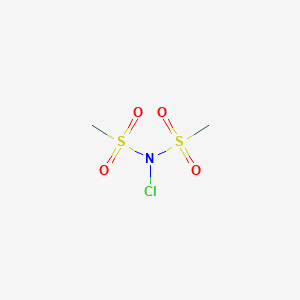
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)

